Welcome to the BenchChem Online Store!
molecular formula C8H6N2O B1297895 Quinazolin-8-ol CAS No. 7557-02-0

Quinazolin-8-ol

Cat. No. B1297895
M. Wt: 146.15 g/mol
InChI Key: LNNRQIKKDKDFRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07692011B2

Procedure details

According to the procedure previously described in Example 6, 8-hydroxy-quinazoline (A1) (20 mmol) and iodomethane gave 8-methoxy-quinazoline (111). 8-Methoxy-quinazoline (111) (10 mmol) was then treated with m-chloroperbenzoic acid which gave the N-oxide 112. Subsequent treatment of the N-oxide 112 with Ac2O and phosphorus oxychloride according to Example 14 afforded 2-chloro-8-methoxy-quinazoline (113).
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][N:8]=[CH:7]2.I[CH3:13]>>[CH3:13][O:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][N:8]=[CH:7]2

Inputs

Step One
Name
Quantity
20 mmol
Type
reactant
Smiles
OC=1C=CC=C2C=NC=NC12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC=C2C=NC=NC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.